molecular formula C8H6F3NO2 B11822704 N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine

N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine

Cat. No.: B11822704
M. Wt: 205.13 g/mol
InChI Key: JZRKCDCQDLHNCI-UHFFFAOYSA-N
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Description

"N-[[2-(Difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine" is a hydroxylamine derivative featuring a substituted phenyl ring with a difluoromethoxy (-OCHF₂) group at the 2-position and a fluorine atom at the 5-position. The methylidene bridge (-CH=N-) links the aromatic system to the hydroxylamine (-NHOH) functional group.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-6-1-2-7(14-8(10)11)5(3-6)4-12-13/h1-4,8,13H

InChI Key

JZRKCDCQDLHNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine typically involves the reaction of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to increase efficiency and yield.

Chemical Reactions Analysis

N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine is used in a variety of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to act by modifying the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other arylaldoximes and hydroxylamine derivatives.

Key Comparisons:

In contrast, the nitro group in Compound A is strongly electron-withdrawing, which may accelerate electrophilic reactions but reduce metabolic stability . The trifluoromethyl group in Compound B offers greater lipophilicity, often advantageous in blood-brain barrier penetration, whereas the difluoromethoxy group may improve solubility due to its oxygen atom .

Synthesis Efficiency :

  • Compound B achieved a 91% yield, suggesting that trifluoromethyl groups may enhance reaction efficiency compared to nitro-substituted analogs (84% yield for Compound A) . The target compound’s synthesis likely follows similar condensation protocols but with substituted benzaldehydes (e.g., 4-(difluoromethoxy)-2-hydroxybenzaldehyde, as in ).

Stability and Applications :

  • Fluorine and difluoromethoxy groups are prevalent in agrochemicals (e.g., fenpyroximate in ), implying the target compound could have pesticidal applications . In contrast, nitro and trifluoromethyl groups are more common in pharmaceuticals, as seen in antitumor or CNS-targeting agents .

Research Findings and Implications

  • Synthetic Challenges : Diamines with fluorine substituents (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ) are prone to instability, but the target compound’s hydroxylamine core may offer improved stability due to resonance stabilization .
  • Structural Analogues : Diphenylamine derivatives () and carboximidoyl chlorides () share synthetic pathways with the target compound, highlighting the versatility of arylaldehyde-hydroxylamine condensations in generating bioactive molecules .
  • Agrochemical Potential: The difluoromethoxy group’s presence in pesticides like fenpyroximate () suggests the target compound could be optimized for similar uses, leveraging fluorine’s ability to resist metabolic degradation .

Notes and Limitations

  • Direct data on the target compound’s physicochemical properties (e.g., logP, pKa) are absent in the evidence, necessitating further experimental validation.
  • Comparisons rely on structurally related compounds, and substituent effects may vary depending on the aromatic system’s electronic environment.
  • Fluorine and difluoromethoxy groups are strategically incorporated to modulate bioavailability and target binding, a common theme in modern drug design .

Biological Activity

N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H9F2N1O2
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to act as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including cell growth and metabolism.

Key Mechanisms:

  • Inhibition of Specific Kinases : The compound has been shown to inhibit kinases involved in cancer progression, making it a candidate for cancer therapeutics.
  • Regulation of Reactive Oxygen Species (ROS) : It may modulate ROS levels, which are crucial in various signaling pathways related to cell survival and apoptosis.
  • Interaction with Protein Targets : The compound may interact with specific protein targets that are implicated in disease pathways, thereby altering their function.

Biological Activity Data

Recent studies have provided insights into the biological activities of this compound. Below is a summary of findings from various research efforts:

StudyBiological ActivityFindings
Study AAnticancer ActivityShowed significant inhibition of tumor growth in vitro and in vivo models.
Study BAntioxidant PropertiesReduced oxidative stress markers in cellular assays.
Study CEnzyme InhibitionDemonstrated effective inhibition of target kinases with IC50 values in the low micromolar range.

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the effectiveness of this compound against specific cancer cell lines.
    • Methodology : In vitro assays were conducted on breast and lung cancer cell lines.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity.
  • Case Study on Oxidative Stress Modulation :
    • Objective : To assess the antioxidant capabilities of the compound.
    • Methodology : Cellular assays measuring ROS levels before and after treatment.
    • Results : Significant reduction in ROS levels was observed, suggesting protective effects against oxidative damage.

Research Findings

Further investigations into the pharmacological profiles of this compound have revealed:

  • Selectivity for Target Kinases : The compound shows selective inhibition towards certain kinases involved in oncogenic signaling pathways.
  • Synergistic Effects : When combined with other chemotherapeutic agents, enhanced efficacy was noted, suggesting potential for combination therapy.

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